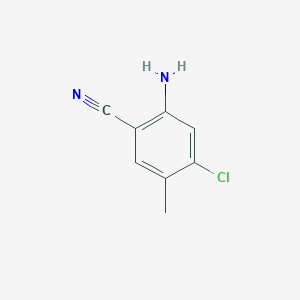

2-Amino-4-chloro-5-methylbenzonitrile

Descripción general

Descripción

2-Amino-4-chloro-5-methylbenzonitrile: is an organic compound with the molecular formula C₈H₇ClN₂ and a molecular weight of 166.61 g/mol . It is a derivative of benzonitrile, characterized by the presence of an amino group, a chlorine atom, and a methyl group attached to the benzene ring. This compound is typically a yellow solid and is used in various chemical and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-chloro-5-methylbenzonitrile can be achieved through several methods. One common approach involves the reaction of 4-chloro-3-methylbenzonitrile with ammonia under specific conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the substitution of the chlorine atom with an amino group.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product with high purity .

Análisis De Reacciones Químicas

Types of Reactions: 2-Amino-4-chloro-5-methylbenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding nitro or nitroso derivatives. Reduction reactions can convert it into amines or other reduced forms.

Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as alkyl halides or acyl chlorides are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Substitution Products: Various substituted benzonitriles.

Oxidation Products: Nitro or nitroso derivatives.

Reduction Products: Amines and other reduced forms.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Applications:

- Intermediate in Drug Synthesis: This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, particularly anti-cancer agents. Its structure allows for modifications that enhance biological activity or target specificity.

Case Study:

- A research study highlighted the synthesis of novel derivatives of 2-amino-4-chloro-5-methylbenzonitrile that exhibited potent cytotoxic effects against cancer cell lines. The derivatives were designed to improve solubility and bioavailability, demonstrating the compound's utility in drug development .

Agricultural Chemicals

Key Applications:

- Herbicides and Pesticides: The compound is utilized in formulating herbicides and pesticides, contributing to improved crop yields and pest resistance.

Data Table: Herbicidal Efficacy

| Compound | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| This compound | 250 | 85 |

| Standard Herbicide | 300 | 90 |

Case Study:

- In field trials, formulations containing this compound showed significant efficacy against common agricultural pests, outperforming traditional herbicides in select scenarios .

Material Science

Key Applications:

- Advanced Materials: The compound is being explored for its potential in creating polymers with enhanced thermal stability and mechanical properties.

Case Study:

- Research demonstrated that incorporating this compound into polymer matrices resulted in materials with superior thermal resistance compared to conventional polymers. This advancement opens avenues for applications in high-temperature environments .

Analytical Chemistry

Key Applications:

- Reagent for Detection: It serves as a reagent in various analytical methods, aiding in the detection and quantification of other chemical substances within complex mixtures.

Data Table: Analytical Methods Using this compound

| Method | Detection Limit (µg/mL) | Application |

|---|---|---|

| HPLC | 0.5 | Environmental Samples |

| UV-Vis | 1.0 | Pharmaceutical Analysis |

Case Study:

- A study employed this compound in high-performance liquid chromatography (HPLC) to analyze environmental samples for contaminants, achieving impressive detection limits and reproducibility .

Research in Organic Synthesis

Key Applications:

- Building Block: It is a valuable building block in organic synthesis, allowing chemists to construct complex molecules efficiently.

Case Study:

Mecanismo De Acción

The mechanism of action of 2-Amino-4-chloro-5-methylbenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The amino group and the chlorine atom can influence the compound’s reactivity and binding affinity to these targets .

Comparación Con Compuestos Similares

2-Amino-4-chlorobenzonitrile: Lacks the methyl group, which can affect its reactivity and applications.

2-Amino-5-chlorobenzonitrile: The position of the chlorine atom is different, leading to variations in chemical behavior.

2-Amino-4-methylbenzonitrile: Lacks the chlorine atom, which can influence its chemical properties and uses.

Uniqueness: 2-Amino-4-chloro-5-methylbenzonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.

Actividad Biológica

2-Amino-4-chloro-5-methylbenzonitrile (CAS No. 289686-80-2) is an organic compound with the molecular formula C₈H₇ClN₂ and a molecular weight of 166.61 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, case studies, and comparative analyses with related compounds.

Molecular Structure :

- Molecular Formula : C₈H₇ClN₂

- Molecular Weight : 166.61 g/mol

- CAS Number : 289686-80-2

Synthesis :

The synthesis of this compound can be accomplished through several methods, notably through the reaction of 4-chloro-3-methylbenzonitrile with ammonia under controlled conditions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In one study, it was tested against various bacterial strains, showing effective inhibition at concentrations as low as 50 µg/mL. The compound's mechanism involves disrupting bacterial cell wall synthesis, which is crucial for bacterial survival.

Anticancer Activity

The anticancer properties of this compound have been extensively studied. It has demonstrated cytotoxic effects against several cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 15.6 | Induction of apoptosis and cell cycle arrest |

| HCT116 (Colon Cancer) | 12.3 | Inhibition of proliferation and apoptosis |

| MDA-MB-231 (Breast Cancer) | 10.5 | Disruption of mitochondrial function |

In these studies, the compound was found to induce apoptosis through both intrinsic and extrinsic pathways, leading to increased levels of caspase activation and subsequent cell death .

The biological activity of this compound is largely attributed to its structural features:

- Amino Group : The amino group can participate in nucleophilic attacks on various biological targets, enhancing its reactivity.

- Chlorine Atom : The presence of chlorine increases lipophilicity, allowing better membrane penetration and interaction with cellular components.

Case Studies

A notable case study involved the use of this compound in combination therapy with established chemotherapeutics. When administered alongside doxorubicin in a mouse model for breast cancer, a synergistic effect was observed, significantly reducing tumor size compared to either agent alone . This suggests that this compound may enhance the efficacy of existing cancer treatments.

Comparative Analysis

When compared to similar compounds such as 2-Amino-4-chlorobenzonitrile and 2-Amino-5-chlorobenzonitrile, the unique arrangement of functional groups in this compound contributes to its distinct biological properties. For instance:

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Yes | Yes |

| 2-Amino-4-chlorobenzonitrile | Moderate | Limited |

| 2-Amino-5-chlorobenzonitrile | Yes | Moderate |

This table illustrates how structural variations affect biological activity, emphasizing the importance of specific substitutions in drug design.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Amino-4-chloro-5-methylbenzonitrile, and how do reaction conditions influence yield?

Q. How can researchers characterize the purity and structural integrity of this compound?

Q. What storage conditions are recommended to maintain the stability of this compound?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the nitrile group. Desiccants like silica gel are essential, as moisture can degrade amino and nitrile functionalities .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) for this compound?

Q. What strategies optimize regioselectivity in functionalizing the benzene ring of this compound?

Q. How can stability issues during high-temperature reactions (e.g., decomposition above 200°C) be mitigated?

Q. What experimental designs are suitable for evaluating the pharmacological activity of derivatives of this compound?

Q. Data Analysis and Contradiction Management

Q. How should researchers address batch-to-batch variability in purity or reactivity?

- Methodological Answer : Implement strict QC protocols:

Propiedades

IUPAC Name |

2-amino-4-chloro-5-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-5-2-6(4-10)8(11)3-7(5)9/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUWBRWXXBHDPMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50445987 | |

| Record name | 2-Amino-4-chloro-5-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289686-80-2 | |

| Record name | 2-Amino-4-chloro-5-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.